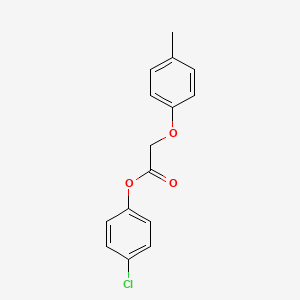

Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester

CAS No.: 62095-43-6

Cat. No.: VC11111360

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62095-43-6 |

|---|---|

| Molecular Formula | C15H13ClO3 |

| Molecular Weight | 276.71 g/mol |

| IUPAC Name | (4-chlorophenyl) 2-(4-methylphenoxy)acetate |

| Standard InChI | InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |

| Standard InChI Key | KARQJTWJAWARLW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an acetic acid backbone esterified with two aromatic groups: a 4-chlorophenyl ring and a 4-methylphenoxy group. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The chlorine atom at the para position of the phenyl ring enhances electrophilic character, while the methyl group on the phenoxy moiety contributes to lipophilicity, facilitating membrane penetration.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of acetic acid with 4-chlorophenol and 4-methylphenol under acidic catalysis (e.g., ) represents a common laboratory method. This reaction typically proceeds under reflux conditions, with yields optimized through controlled stoichiometry and catalyst loading. For instance:

Side products, such as diesters or unreacted phenols, are minimized via fractional distillation or chromatographic purification.

Industrial Manufacturing

Industrial processes prioritize scalability and efficiency. Continuous flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance reaction kinetics and reduce waste. A patent (WO2009057133A2) describes analogous piperazinyl-ethoxy acetic acid synthesis using leaving groups like tosylates, highlighting methodologies transferable to this compound’s production . For example, substituting 4-chlorophenylmethyl groups in flow systems could achieve >90% conversion rates .

Biological Activity and Mechanism of Action

Pharmaceutical Relevance

Applications and Industrial Use

Agrochemical Formulations

The compound’s herbicidal activity positions it as a candidate for weed control in cereals and turfgrasses. Its stability under ambient conditions and compatibility with adjuvants (e.g., surfactants) enhance formulation versatility.

Intermediate in Organic Synthesis

The ester serves as a precursor in synthesizing complex molecules. For instance, hydrolysis yields 4-chlorophenylacetic acid, a building block for pharmaceuticals like fexofenadine . Patent WO2009057133A2 further illustrates its utility in preparing piperazine derivatives with antipsychotic properties .

Comparison with Structural Analogs

| Compound | CAS No. | Molecular Formula | Key Differences |

|---|---|---|---|

| Methyl 4-chlorophenylacetate | 52449-43-1 | Simpler structure, lower MW | |

| MCPA methyl ester | 2436-73-9 | Additional methyl group | |

| Methyl 2-(4-chlorophenoxy)acetate | 4841-22-9 | Altered phenoxy substitution |

These analogs highlight the impact of substituent positioning on biological activity and physicochemical behavior .

Future Research Directions

-

Toxicological Profiling: Comprehensive studies on acute/chronic toxicity, ecotoxicity, and degradation pathways are urgently needed .

-

Formulation Optimization: Development of slow-release or nanoencapsulated formulations could enhance herbicidal efficacy while reducing environmental impact.

-

Pharmaceutical Exploration: Screening against cancer cell lines or inflammatory markers may reveal novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume